molecular formula C16H14Cl4N2O B2765418 4-chloro-N-(2,2,2-trichloro-1-(m-tolylamino)ethyl)benzamide CAS No. 314747-90-5

4-chloro-N-(2,2,2-trichloro-1-(m-tolylamino)ethyl)benzamide

Cat. No.: B2765418
CAS No.: 314747-90-5
M. Wt: 392.1
InChI Key: HTDHQXZCNXKOLG-UHFFFAOYSA-N
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Description

4-chloro-N-(2,2,2-trichloro-1-(m-tolylamino)ethyl)benzamide is an organic compound with a complex structure, characterized by the presence of multiple chlorine atoms and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,2,2-trichloro-1-(m-tolylamino)ethyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,2,2-trichloro-1-(m-tolylamino)ethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,2,2-trichloro-1-(m-tolylamino)ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzamides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-chloro-N-(2,2,2-trichloro-1-(m-tolylamino)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,2,2-trichloro-1-(m-tolylamino)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(2,2,2-trichloro-1-(m-tolylamino)ethyl)benzamide is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-chloro-N-[2,2,2-trichloro-1-(3-methylanilino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl4N2O/c1-10-3-2-4-13(9-10)21-15(16(18,19)20)22-14(23)11-5-7-12(17)8-6-11/h2-9,15,21H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDHQXZCNXKOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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